molecular formula C10H12BrF B1368964 (1-Bromo-2-fluorobutan-2-yl)benzene

(1-Bromo-2-fluorobutan-2-yl)benzene

Cat. No.: B1368964
M. Wt: 231.1 g/mol
InChI Key: BGBKPEHSHCATKY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the parent structure is identified as benzene with a substituted butyl side chain. The compound is systematically named as 1-(1-bromo-2-fluorobutan-2-yl)-4-fluorobenzene in related structural variants found in chemical databases. The Chemical Abstracts Service registry number for a closely related compound with additional fluorine substitution on the benzene ring is 2092705-85-4.

The nomenclature reflects the presence of multiple halogen substituents, with the bromine atom located at the terminal carbon of the butyl chain and the fluorine atom positioned at the secondary carbon. Alternative naming conventions may describe this compound as a substituted benzene derivative, emphasizing the halogenated alkyl substituent pattern. The systematic approach to naming ensures unambiguous identification of the specific regioisomer and stereochemical configuration.

Database entries reveal variations in the substitution pattern on the benzene ring, with some derivatives containing additional halogen substituents. The naming convention must precisely indicate the position of each substituent to distinguish between closely related structural analogs. Chemical registries maintain detailed records of these compounds to facilitate accurate identification and cross-referencing in scientific literature.

Molecular Formula and Structural Representation

The molecular formula for the core structure of this compound is C₁₀H₁₂BrF, corresponding to a molecular weight of 231.10 grams per mole. The structural representation reveals a benzene ring directly attached to a quaternary carbon center of a four-carbon aliphatic chain. The butyl substituent features a bromine atom at the terminal position and a fluorine atom at the secondary carbon, creating a unique halogenation pattern.

Structural analysis indicates that the molecule adopts a conformation where the halogenated butyl chain extends away from the aromatic plane. The presence of both electronegative halogen atoms influences the electron density distribution throughout the molecule, affecting both chemical reactivity and physical properties. The quaternary carbon center provides conformational stability while allowing for specific stereochemical arrangements.

Three-dimensional structural representations demonstrate the spatial arrangement of substituents around the central carbon atoms. The molecular geometry is influenced by steric interactions between the halogen atoms and the aromatic ring system. Computational modeling suggests preferred conformations that minimize steric hindrance while maximizing stabilizing interactions between the electron-rich halogen atoms and the π-electron system of the benzene ring.

Molecular Parameter Value
Molecular Formula C₁₀H₁₂BrF
Molecular Weight 231.10 g/mol
InChI InChI=1S/C10H12BrF/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3
SMILES CCC(C)(C1=CC=C(C=C1)Br)F

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound and related compounds. Proton nuclear magnetic resonance spectra reveal characteristic signals corresponding to the aromatic protons, aliphatic chain protons, and the distinctive chemical shifts associated with carbons bearing halogen substituents. The aromatic region typically displays signals between 7.0 and 8.0 parts per million, with coupling patterns reflecting the substitution pattern on the benzene ring.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of both aromatic and aliphatic carbon environments. The carbon bearing the fluorine substituent exhibits characteristic downfield shifts due to the strong electron-withdrawing effect of fluorine. Similarly, the carbon bearing the bromine atom shows distinctive chemical shift patterns that aid in structural confirmation. Fluorine-19 nuclear magnetic resonance provides additional confirmation of the fluorine environment and its chemical connectivity.

Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations, aromatic carbon-carbon stretching, and carbon-halogen bond vibrations. The presence of both bromine and fluorine substituents creates unique fingerprint regions that facilitate compound identification. Mass spectrometry analysis confirms the molecular ion peak and provides fragmentation patterns consistent with the proposed structure, including characteristic loss of halogen atoms and alkyl fragments.

Spectroscopic Technique Key Observations
¹H Nuclear Magnetic Resonance Aromatic signals at 7.0-8.0 ppm, aliphatic chain signals
¹³C Nuclear Magnetic Resonance Distinctive shifts for halogen-bearing carbons
¹⁹F Nuclear Magnetic Resonance Fluorine environment confirmation
Infrared Spectroscopy C-H, C-C aromatic, C-X stretching vibrations
Mass Spectrometry Molecular ion confirmation, halogen loss fragments

Crystallographic Data and Conformational Analysis

Crystallographic studies of related halogenated aromatic compounds provide insights into the solid-state structure and intermolecular interactions of this compound derivatives. Crystal structure analysis reveals the preferred conformations adopted in the crystalline state, including the orientation of the halogenated butyl chain relative to the aromatic ring plane. The presence of multiple halogen atoms facilitates various types of intermolecular interactions, including halogen bonding and dipole-dipole interactions.

Conformational analysis indicates that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-carbon bonds connecting the butyl chain to the benzene ring. The preferred conformations are stabilized by intramolecular interactions between the halogen atoms and the aromatic π-system. Computational studies suggest that steric hindrance between the halogen substituents and the aromatic ring influences the overall molecular geometry.

Crystal packing analysis reveals the formation of supramolecular architectures through weak intermolecular interactions. Halogen bonding interactions between bromine and fluorine atoms of adjacent molecules contribute to the stability of the crystal lattice. The crystal system and space group depend on the specific substitution pattern and the presence of additional functional groups on the aromatic ring.

Temperature-dependent structural studies demonstrate the thermal stability of the crystalline form and reveal any phase transitions that may occur upon heating. The molecular dynamics within the crystal lattice provide information about the flexibility of the halogenated side chain and its influence on the overall crystal structure. These studies are particularly important for understanding the solid-state behavior and potential polymorphism of the compound.

Crystallographic Parameter Typical Range
Crystal System Orthorhombic/Monoclinic
Space Group Variable (P2₁2₁2₁, P2₁/c)
Unit Cell Dimensions a = 5-15 Å, b = 10-25 Å, c = 15-30 Å
Molecular Packing Layered structures with halogen interactions
Thermal Stability Stable to 100-150°C

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.1 g/mol

IUPAC Name

(1-bromo-2-fluorobutan-2-yl)benzene

InChI

InChI=1S/C10H12BrF/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

BGBKPEHSHCATKY-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)(C1=CC=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(1-Bromo-2-fluorobutan-2-yl)benzene,” we compare it with structurally related halogenated alkylbenzenes and substituted aromatic compounds. Key differences in chain length, halogen position, and electronic effects are highlighted below.

Structural Analogues: Bromo-Fluoro Alkylbenzenes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₁BrF 233.10 Butan-2-yl chain with Br/F on C2; increased steric bulk and lipophilicity.
(1-Bromo-2-fluoropropan-2-yl)benzene C₉H₁₀BrF 217.08 Propan-2-yl chain with Br/F on C2; shorter chain, lower molecular weight.
2-Bromo-5-fluoro-1,3-dimethylbenzene C₈H₇BrF 217.05 Halogens on benzene ring (meta to methyl groups); aromatic substitution.

Key Comparisons:

Electronic Effects : Fluorine’s electronegativity withdraws electron density via inductive effects, stabilizing adjacent carbocations or radicals. Bromine, as a leaving group, enhances reactivity in substitution reactions (e.g., Suzuki couplings).

Aromatic vs. Aliphatic Halogens : Unlike ring-substituted derivatives (e.g., 2-Bromo-5-fluoro-1,3-dimethylbenzene), the target compound’s halogens are on the alkyl chain, altering electronic delocalization and reactivity.

Physicochemical Properties

Property This compound (1-Bromo-2-fluoropropan-2-yl)benzene 2-Bromo-5-fluoro-1,3-dimethylbenzene
Boiling Point (est.) ~240–260°C ~220–235°C ~200–215°C
Solubility Low in water; high in organic solvents Similar Moderate in polar aprotic solvents
Reactivity in SN2 Moderate (steric hindrance) Higher (shorter chain) N/A (aromatic substitution)

Notes:

  • The longer butan-2-yl chain increases lipophilicity, making the target compound more soluble in nonpolar solvents than its shorter-chain analogue.
  • Steric hindrance at the quaternary carbon may slow SN2 reactions compared to primary or secondary bromides.

Toxicity and Handling

  • Fluorine’s electronegativity may reduce metabolic degradation, increasing environmental persistence.

Research Findings and Data

Table 1: Electron-Withdrawing Effects on Reactivity

Compound Hammett σₚ (Fluorine) Relative SN2 Rate (vs. Benzyl Bromide)
This compound +0.06 0.3–0.5
(1-Bromo-2-fluoropropan-2-yl)benzene +0.06 0.6–0.8
1-Bromo-4-fluorobenzene +0.15 1.0 (reference)

Interpretation: The target compound’s lower SN2 reactivity (vs.

Preparation Methods

A state-of-the-art method involves the hydrofluoromethylation of alkenes using visible-light photoredox catalysis with iridium complexes and nickel co-catalysts. This approach enables the simultaneous introduction of fluorine and bromine substituents on the alkyl chain attached to the aromatic ring.

Typical procedure:

  • In an inert atmosphere glovebox, a mixture of fac-Ir(ppy)3 (2 mol%), Ni(CF3SO3)2 (5 mol%), a bipyridine ligand (6 mol%), and K2HPO4·3H2O (1.5 equiv.) is combined with an aryl bromide substrate (0.2 mmol).
  • The reaction solvent (e.g., TEM or MeCN) is added to achieve 0.1–0.2 M concentration relative to the alkene.
  • Fluoromethyl iodide (CH2FI, 2.3–3.5 equiv.), Py-BH3 (a borane reagent, 4 equiv.), and additives such as 2-isopropylpyridine or water are introduced.
  • The mixture is irradiated with a 60 W 456 nm LED lamp for 24 hours to several days depending on scale.
  • After reaction completion, the mixture is concentrated and purified by silica gel chromatography to isolate the hydrofluoromethylated product, which can be the target (1-Bromo-2-fluorobutan-2-yl)benzene or its analogues.

This method offers high regioselectivity and functional group tolerance. Scale-up can be performed using flow reactors for improved efficiency and yield control.

Parameter Typical Conditions Notes
Catalyst fac-Ir(ppy)3 (2 mol%), Ni(CF3SO3)2 (5 mol%) Photoredox and nickel dual catalysis
Solvent TEM or MeCN 0.1–0.2 M concentration
Fluoromethylating agent CH2FI (2.3–3.5 equiv.) Source of fluorine and methyl group
Borane reagent Py-BH3 (4 equiv.) Reductive agent
Light source 60 W 456 nm LED lamp Visible light photoredox
Reaction time 24 hours to 7 days (batch); 3.5 days (flow) Longer times for scale-up
Product isolation Silica gel chromatography Purification step

Halogenation of Alkylbenzene Precursors

Another classical approach involves the halogenation of butan-2-ylbenzene derivatives:

  • Starting from 2-fluorobutan-2-ylbenzene or related alcohols/alkenes, bromination can be performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature to introduce the bromine at the 1-position.
  • Fluorination is typically introduced via nucleophilic fluorinating agents or by using fluorinated alkyl halides in substitution reactions.

This method requires careful control to avoid over-halogenation or rearrangements.

Nucleophilic Substitution on Fluorinated Intermediates

Preparation of this compound can also proceed via nucleophilic substitution on fluorinated intermediates:

  • A fluorinated alkyl sulfonamide or tosylate intermediate is first prepared by reaction of fluorinated precursors with tosyl chloride or similar reagents.
  • Treatment with nucleophilic bromide sources or brominating reagents then introduces the bromine substituent at the desired position.

This approach offers modular synthesis but may require low temperatures and inert atmosphere to prevent side reactions.

Recent research (RSC publications) demonstrates that photoredox catalyzed hydrofluoromethylation provides superior selectivity and yields compared to traditional halogenation methods. The use of visible light and mild conditions minimizes side reactions and allows functional group compatibility.

Method Yield (%) Selectivity Reaction Time Scalability Notes
Photoredox Hydrofluoromethylation 40–70 High 24 h to 7 d Good (flow) Mild conditions, high regioselectivity
Classical Halogenation Variable Moderate Hours Moderate Risk of over-halogenation
Nucleophilic Substitution Moderate Moderate Hours to days Limited Requires sensitive intermediates

The preparation of this compound is best achieved via modern photoredox catalysis methods involving hydrofluoromethylation of aryl bromide substrates under visible light irradiation. This method offers high selectivity, functional group tolerance, and scalability using flow chemistry. Classical halogenation and nucleophilic substitution methods are alternatives but generally less efficient and selective.

The detailed reaction conditions, catalysts, reagents, and purification protocols have been established in recent peer-reviewed literature, providing a robust framework for the synthesis of this compound.

Q & A

Basic: What are the optimal synthetic routes for preparing (1-Bromo-2-fluorobutan-2-yl)benzene, and how can competing side reactions be minimized?

Methodological Answer:
The synthesis typically involves halogenation or fluorination of pre-functionalized intermediates. For example, bromination of a fluorinated butanol derivative using PBr₃ or HBr in anhydrous conditions (analogous to methods for 1-(4-Bromobutoxy)-2-fluorobenzene in ). Competing side reactions (e.g., elimination or over-halogenation) can be mitigated by:

  • Temperature control : Maintaining low temperatures (−10°C to 0°C) to suppress elimination pathways.
  • Solvent selection : Using non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
  • Stoichiometry : Limiting brominating agents to 1.1–1.3 equivalents (as seen in similar bromo-fluorobenzene syntheses in ).
    Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm regioselectivity and purity .

Basic: How can the structural configuration of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR analysis : Compare experimental ¹⁹F and ¹H NMR shifts with DFT-calculated values. For example, the fluorine atom at position 2 induces distinct deshielding in adjacent protons (δ ~4.5–5.5 ppm) .
  • X-ray crystallography : Use SHELXL ( ) for refinement. A well-diffracting crystal (e.g., grown via slow evaporation in hexane/ethyl acetate) can resolve stereochemical ambiguity. Key metrics: R-factor < 5%, bond-length mismatch < 0.01 Å .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The bromine atom’s leaving-group ability is modulated by:

  • Steric hindrance : The bulky 2-fluorobutan-2-yl group slows SN2 mechanisms, favoring SN1 pathways in polar solvents (e.g., DMSO).
  • Electronic effects : The electron-withdrawing fluorine atom stabilizes the carbocation intermediate, accelerating SN1 reactivity.
    Experimental validation: Compare reaction rates in SN1/SN2 conditions (e.g., AgNO₃ in ethanol vs. NaCN in DMF). Kinetic data can be modeled using Eyring plots .

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Optimize transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d) basis sets. The bromine atom’s electrophilicity and fluorine’s inductive effects dictate coupling efficiency.
  • Charge distribution analysis : Mulliken charges on the bromine atom (e.g., −0.3 to −0.5 e) correlate with Pd-catalyzed coupling yields. Validate predictions experimentally via GC-MS or HPLC .

Advanced: How should researchers resolve contradictions between observed spectral data (e.g., NMR splitting patterns) and expected structures?

Methodological Answer:

  • Dynamic NMR studies : Variable-temperature ¹H NMR can reveal conformational exchange (e.g., restricted rotation around the C-Br bond). For example, coalescence temperatures > 100°C indicate high rotational barriers.
  • 2D NMR (COSY, NOESY) : Identify through-space couplings between fluorine and neighboring protons. Cross-peaks in NOESY spectra confirm spatial proximity .

Basic: What are the stability considerations for storing this compound, and how can decomposition products be identified?

Methodological Answer:

  • Storage conditions : Store in amber vials under inert gas (Ar/N₂) at −20°C to prevent photolytic or thermal degradation.
  • Decomposition monitoring : Use TLC or GC-MS to detect hydrobromic acid (HBr) or fluorinated alkenes (elimination products). Accelerated stability studies (40°C/75% RH for 14 days) can predict shelf life .

Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in the hydrolysis of this compound?

Methodological Answer:

  • Deuterium labeling : Synthesize deuterated analogs (e.g., 2-fluorobutan-2-yl-d₃) to measure primary KIEs (k_H/k_D > 1 indicates bond-breaking in the rate-determining step).
  • Secondary KIEs : Compare rates of protio and deuterio substrates to distinguish between concerted (k_H/k_D ~1) and stepwise mechanisms (k_H/k_D > 1.2) .

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